molecular formula C22H33N5O5 B1146192 H-Pro-Phe-Gly-Lys-OH CAS No. 143547-77-7

H-Pro-Phe-Gly-Lys-OH

Cat. No.: B1146192
CAS No.: 143547-77-7
M. Wt: 447.533
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Description

H-Pro-Phe-Gly-Lys-OH is a linear tetrapeptide with the sequence Proline-Phenylalanine-Glycine-Lysine. It is identified by CAS number 143547-77-7 and molecular formula C₂₃H₃₃N₅O₆ (molecular weight: 487.54 g/mol) . The peptide is utilized as a biochemical reagent in laboratory settings, though its specific biological activity remains understudied . Its structure includes a Pro-Gly motif, which is common in peptides with conformational flexibility or β-turn formation .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILMCIMLLYNMB-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436108
Record name (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21957-31-3
Record name (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptide analogs with altered biological activity .

Mechanism of Action

The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors to elicit a cellular response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Features

Compound Name Sequence/Motif Molecular Weight (g/mol) CAS Number Key Structural Features
H-Pro-Phe-Gly-Lys-OH Pro-Phe-Gly-Lys 487.54 143547-77-7 Pro-Gly motif; lacks post-translational modifications
Fc-Gly-Pro-Arg(NO₂)-OMe Fc-Gly-Pro-Arg(NO₂)-OMe 787.64 (estimated) Not provided Ferrocene (Fc) tag; Pro-Arg sequence
H-Leu-D-Pro-Gly-Leu-OH Leu-D-Pro-Gly-Leu 428.50 Not provided D-Pro-Gly restriction; β-turn stabilization
TFA-Gly-Pro-Thr-Ala-OH TFA-Gly-Pro-Thr-Ala 461.42 Not provided Trifluoroacetyl (TFA) protection; Pro-Thr
L-Tyr-Pro-Ile-Pro-Phe-OH Tyr-Pro-Ile-Pro-Phe 635.73 Not provided Two Pro residues; pentapeptide backbone
Pro-hGHRH(1-44)-Gly-Gly-Cys Pro-hGHRH(1-44)-Gly-Gly-Cys 5373 Da Not provided Extended Gly-Gly linker; therapeutic design
H-Gly-Gly-Pro-OH Gly-Gly-Pro 257.26 HY-111922 Tripeptide; simple Gly-Gly-Pro motif

Therapeutic Potential

  • Pro-hGHRH(1-44)-Gly-Gly-Cys : Demonstrated prolonged in vivo stability and species-specific GH release, making it a candidate for growth disorders .

Electrochemical and Metal-Binding Properties

  • Ferrocene-tagged peptides like Fc-Gly-Pro-Arg(NO₂)-OMe serve as electrochemical biosensors due to their metal-coordination capabilities .

Conformational Studies

  • Peptides with D-Pro-Gly (e.g., H-Leu-D-Pro-Gly-Leu-OH) or multiple Pro residues (e.g., L-Tyr-Pro-Ile-Pro-Phe-OH) are pivotal in studying β-turns and peptide folding .

Biological Activity

H-Pro-Phe-Gly-Lys-OH, a tetrapeptide, has garnered attention in various fields of biological research due to its unique amino acid sequence and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound is composed of four amino acids: proline (Pro), phenylalanine (Phe), glycine (Gly), and lysine (Lys). Its chemical formula is represented as C23H38N6O5C_{23}H_{38}N_{6}O_{5} with a molecular weight of approximately 462.58 g/mol.

Synthesis Methods:
The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS) . This technique involves:

  • Attachment of the C-terminal amino acid (lysine) to a solid resin.
  • Sequential addition of the remaining amino acids through coupling and deprotection steps using reagents like carbodiimides and trifluoroacetic acid.

This compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of metabolic pathways, influencing cellular responses. For instance, it may inhibit enzymes involved in metabolic processes or bind to receptors to elicit physiological responses.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Activity: Studies have shown that peptides similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: The compound is being investigated for its potential to inhibit cancer cell proliferation through modulation of signaling pathways.
  • Enzyme Inhibition: The peptide has been noted for its ability to inhibit the activity of angiotensin-converting enzyme (ACE), which could have implications for hypertension treatment .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa12

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-725
MDA-MB-23130

Case Study 3: ACE Inhibition

Research conducted on the ACE inhibitory activity of this compound revealed that it effectively lowers ACE activity in vitro, providing insights into its potential use in managing hypertension .

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